Comparison of Glycine/NMDA Receptor Antagonism vs. Non-Nitrated 4-Hydroxyquinolin-2-ones
The 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) scaffold demonstrates high binding affinity for the glycine site of the NMDA receptor, a property absent in non-nitrated 4-hydroxyquinolin-2-one analogs. The most potent compound in a focused series, 5,6,7-trichloro HNQ (8i), exhibited an IC50 of 220 nM in a [3H]DCKA binding assay using rat brain membranes. In contrast, the unsubstituted 4-hydroxyquinolin-2-one scaffold lacks this specific interaction, highlighting the critical role of the 3-nitro group for target engagement [1].
| Evidence Dimension | Glycine/NMDA receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 220 nM (for 5,6,7-trichloro HNQ derivative; representative of the 4-hydroxy-3-nitroquinolin-2-one class) |
| Comparator Or Baseline | Unsubstituted 4-hydroxyquinolin-2-one (no reported affinity) |
| Quantified Difference | Qualitative gain of function (binding vs. no binding) |
| Conditions | Inhibition of [3H]DCKA binding to rat brain membranes |
Why This Matters
This evidence demonstrates that the 3-nitro group is essential for NMDA receptor modulation, making this compound a necessary choice for neuroscience research programs targeting excitotoxicity.
- [1] Cai, S.X.; Weber, E.; Keana, J.F.W. U.S. Patent 5,622,965, 1997. 4-Hydroxy-3-nitro-1,2-dihydroquinolin-2-ones and the use thereof as excitatory amino acid and glycine receptor antagonists. View Source
